

Cystamine: A Technical Guide to its Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, structure, and stability of **cystamine**. **Cystamine**, an organic disulfide, is the oxidized dimer of cysteamine. It is a crucial compound in various research contexts, including its role as a transglutaminase inhibitor and a radiation-protective agent.[1] Due to its inherent instability as a free base, it is often handled as its more stable dihydrochloride salt.[2] This document consolidates key data, outlines relevant experimental protocols, and visualizes associated chemical pathways and workflows.

Chemical and Physical Properties

Cystamine is a viscous, colorless oil in its free base form, which is known to be unstable.[1][2] [3] Consequently, it is most commonly supplied and used as **cystamine** dihydrochloride, a white crystalline solid that is significantly more stable.[2][4] The quantitative properties of both forms are summarized below for comparative analysis.

Data Summary

The chemical and physical properties of **cystamine** and its dihydrochloride salt are presented in Table 1.



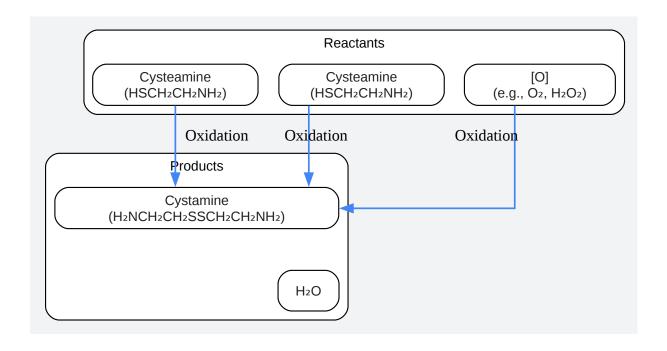
Property	Cystamine (Free Base)	Cystamine Dihydrochloride
IUPAC Name	2-(2- aminoethyldisulfanyl)ethanami ne[1]	2-(2- aminoethyldisulfanyl)ethanami ne;dihydrochloride[5]
Synonyms	Decarboxycystine, 2,2'- Dithiobis(ethylamine)[1]	2,2'-Diaminodiethyl disulfide dihydrochloride[6]
Chemical Formula	C4H12N2S2[1][7]	C4H12N2S2·2HCl[3]
Molecular Weight	152.28 g/mol [2][3]	225.20 g/mol [3][6]
Appearance	Viscous oil[3]	White crystalline powder or needles[3][4]
Melting Point	Not well-defined; unstable[2]	203-214 °C (decomposes)[3], 217-220 °C (decomposes)[8]
Boiling Point	105-106 °C @ 5 torr; decomposes at atm. pressure[2][3]	Not applicable; decomposes
Solubility	Water: Miscible[2]Ethanol: Soluble[3]	Water: Soluble (1 g/10 mL) [8]DMSO: ≥11 mg/mL[9]

Chemical Structure and Synthesis

Cystamine is a symmetrical disulfide molecule. Its structure consists of a disulfide bond (-S-S-) linking two ethylamine moieties. The presence of two primary amine (-NH₂) functional groups and the central disulfide bridge dictates its chemical reactivity and biological activity.

Cystamine is formed through the oxidative dimerization of two molecules of its parent compound, cysteamine (HSCH₂CH₂NH₂).[1] This oxidation is the primary degradation pathway for cysteamine, especially in aqueous solutions.[10] The reaction can be catalyzed by oxygen, metal ions (like Cu²⁺ and Fe³⁺), and is accelerated under alkaline pH conditions.[10][11]





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Caption: Oxidative dimerization of cysteamine to form **cystamine**.

Stability and Degradation

The stability of **cystamine** and its precursor, cysteamine, is a critical factor in formulation and experimental design. As a free base, **cystamine** is an unstable liquid.[2] The dihydrochloride salt offers significantly improved stability, making it the preferred form for laboratory use.[2]

The stability of cysteamine, from which **cystamine** is formed, is highly dependent on environmental conditions:

- Presence of Oxygen: Oxygen is the primary driver of oxidation from cysteamine to
 cystamine.[10][12] Preparing and storing solutions under an inert atmosphere (e.g.,
 nitrogen) can reduce degradation.[13]
- pH: The oxidation rate is pH-dependent. Alkaline conditions promote the formation of the more reactive thiolate anion, accelerating oxidation.[11] Maintaining a lower, acidic pH (e.g., 4.1-4.5) significantly slows this process.[13]



- Metal Ions: Transition metal ions can catalyze the oxidation reaction.[10] The use of chelating agents like EDTA is effective in sequestering these ions and preventing catalysis.
 [13]
- Temperature: Higher temperatures increase the rate of degradation. For long-term storage, solutions should be kept at low temperatures (-20°C is often recommended).[13]

Experimental Protocols

Accurate determination of the chemical properties of **cystamine** relies on standardized experimental methodologies.

Melting Point Determination

The melting point of **cystamine** dihydrochloride, which is more accurately a decomposition temperature, is typically determined using the capillary method.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline cystamine dihydrochloride is packed into a thin-walled capillary tube.
- Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a
 heating block and a calibrated thermometer or digital temperature sensor.
- Heating and Observation: The sample is heated at a controlled rate. The temperature range
 is recorded from the point at which the substance begins to melt or decompose (e.g.,
 discoloration, bubbling) to the point at which it is completely decomposed.

Solubility Assessment

The solubility of **cystamine** dihydrochloride in a given solvent is determined by preparing a saturated solution.

Methodology:

 Sample Preparation: A known volume of the solvent (e.g., deionized water, DMSO) is placed in a vial at a constant temperature.



- Titration: Small, pre-weighed portions of **cystamine** dihydrochloride are added to the solvent with continuous agitation (e.g., stirring or vortexing).
- Observation: The solute is added until a solid precipitate persists, indicating that the solution is saturated.
- Quantification: The total mass of the dissolved solute is used to calculate the solubility, typically expressed in g/L or mg/mL.[8][9]

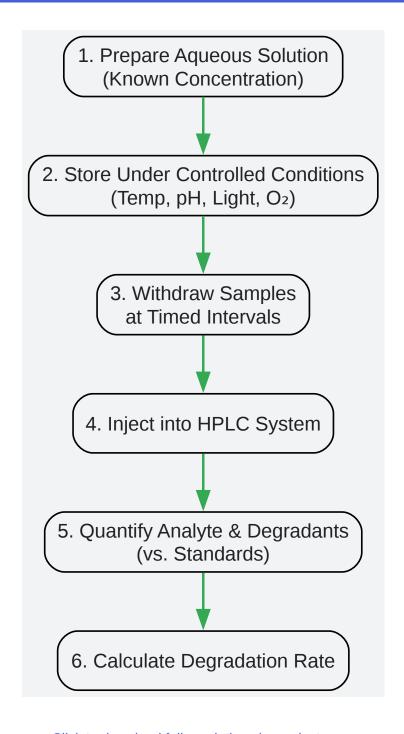
Stability Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the stability of **cystamine** or, more commonly, its precursor cysteamine, by quantifying the parent compound and its primary degradation product (**cystamine**) over time.[10][12]

Methodology:

- Solution Preparation: An aqueous solution of the compound is prepared at a known concentration. Stabilizing agents (e.g., EDTA) or pH adjustments may be incorporated depending on the study parameters.
- Incubation: Aliquots of the solution are stored under various controlled conditions (e.g., different temperatures, pH levels, exposure to light).
- Sampling: Samples are withdrawn at predetermined time intervals.
- HPLC Analysis: Each sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Quantification: The concentrations of the parent compound and any degradation products are determined by comparing their peak areas to those of reference standards. The degradation rate is then calculated.





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Caption: Experimental workflow for stability analysis using HPLC.

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